4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
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Description
Pyridazinones and piperazines are two important classes of compounds in medicinal chemistry . Pyridazinones have been found to exhibit a wide range of pharmacological activities and are easy to functionalize, making them an attractive synthetic building block for designing and synthesizing new drugs . Piperazines are also widely employed in drugs due to their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of pyridazinones and piperazines involves various methods. For instance, pyridazinones can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation . Piperazines can be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyridazinone and a piperazine moiety. The pyridazinone moiety is a six-membered ring with two nitrogen atoms, while the piperazine moiety is a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the functional groups present in the molecule. They can undergo reactions such as cyclization, ring opening, and intermolecular cycloaddition .Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by pyridazinones and piperazines, there is significant potential for the development of new drugs based on these structures. Future research could focus on the design and synthesis of new derivatives with improved potency, selectivity, and safety profiles .
Properties
IUPAC Name |
4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-31-18-9-7-17(8-10-18)20-11-12-22(27-26-20)28-13-15-29(16-14-28)23(30)25-21-6-4-3-5-19(21)24/h3-12H,2,13-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVXBBSULQFZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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